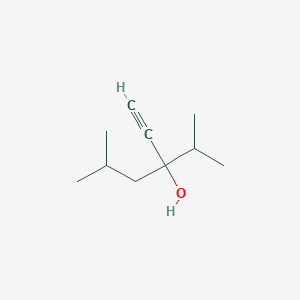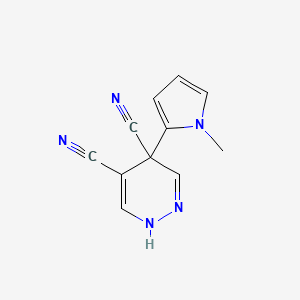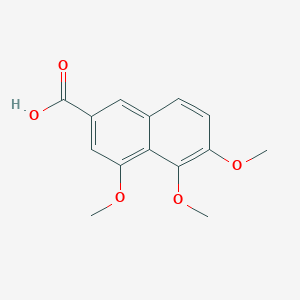
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione is a chemical compound with a complex structure that includes a hydroxy group, a dimethyl group, and a tetrahydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione typically involves multiple steps, including the formation of the anthracene core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as anthracene derivatives, followed by reactions like Friedel-Crafts acylation, reduction, and hydroxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a diketone, while reduction of the carbonyl groups may produce diols.
Scientific Research Applications
4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-8,8-dimethyl-5,6,7,8-tetrahydroanthracene-1,2-dione include:
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
- 2-Naphthaleneethanol, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-β-methylene
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential applications. Its tetrahydroanthracene core and the presence of both hydroxy and dimethyl groups make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
915093-41-3 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-hydroxy-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,2-dione |
InChI |
InChI=1S/C16H16O3/c1-16(2)5-3-4-9-6-10-11(7-12(9)16)15(19)14(18)8-13(10)17/h6-8,17H,3-5H2,1-2H3 |
InChI Key |
DYHNREDRNSCHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C(=O)C=C3O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)
![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)






![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)

![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)

